molecular formula C11H13NO2 B8561479 Ethyl 4-allylpyridin-2-carboxylate

Ethyl 4-allylpyridin-2-carboxylate

Cat. No.: B8561479
M. Wt: 191.23 g/mol
InChI Key: ZJCGAOVMEFZOQZ-UHFFFAOYSA-N
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Description

Ethyl 4-allylpyridin-2-carboxylate is a pyridine-derived heterocyclic compound featuring an ethyl ester group at the 2-position and an allyl substituent at the 4-position of the aromatic ring. Its molecular formula is C₁₁H₁₃NO₂, with a molecular weight of 191.22 g/mol. The ethyl ester enhances lipophilicity, influencing solubility and metabolic stability.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

ethyl 4-prop-2-enylpyridine-2-carboxylate

InChI

InChI=1S/C11H13NO2/c1-3-5-9-6-7-12-10(8-9)11(13)14-4-2/h3,6-8H,1,4-5H2,2H3

InChI Key

ZJCGAOVMEFZOQZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=CC(=C1)CC=C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Trends Reactivity Highlights Applications
This compound C₁₁H₁₃NO₂ 191.22 Allyl (C₃H₅), ethyl ester Low water solubility; soluble in organic solvents Allyl participates in Heck coupling; ester hydrolysis to carboxylic acid Pharmaceutical intermediates, ligand synthesis
Ethyl pyruvate () C₅H₈O₃ 116.11 Ethyl ester, ketone Moderate water solubility Ester hydrolysis; keto-enol tautomerism Biochemical studies, anti-inflammatory agents
Ethyl 4-amino-2-(aminomethyl)pyrimidine-5-carboxylate () C₉H₁₃N₅O₂ 247.25 Amino, aminomethyl, ethyl ester Polar solvents (DMSO, methanol) Nucleophilic substitution; hydrogen bonding Antiviral/pharmacophore development
Ethyl 4-methyl-2-(p-tolylamino)pyrimidine-5-carboxylate () C₁₅H₁₇N₃O₂ 271.31 Methyl, p-tolylamino, ethyl ester Low polarity solvents Arylation reactions; π-π stacking Kinase inhibitors, agrochemicals
Ethyl 2-aminothiazole-4-carboxylate () C₆H₈N₂O₂S 172.20 Amino, ethyl ester, thiazole Moderate in DMSO, ethanol Cyclocondensation; sulfhydryl interactions Antibacterial agents, material ligands
Ethyl 4-formyl-1H-pyrrole-2-carboxylate () C₈H₉NO₃ 167.16 Formyl, ethyl ester, pyrrole Polar aprotic solvents Aldehyde oxidation; electrophilic substitution Fluorescent probes, coordination chemistry

Structural and Electronic Differences

  • Heterocycle Core :

    • Pyridine (this compound): A six-membered ring with one nitrogen atom, conferring basicity (pKa ~5.2) and stability.
    • Pyrimidine (): Two nitrogen atoms at 1,3-positions, increasing hydrogen-bonding capacity and aromatic electron deficiency, enhancing reactivity in cross-couplings .
    • Thiazole (): Contains sulfur and nitrogen, enabling metal coordination and unique electronic profiles for catalysis .
    • Pyrrole (): Five-membered ring with one nitrogen, highly electron-rich, prone to electrophilic substitution .
  • Substituent Effects: Allyl Group: Enhances π-conjugation and participates in transition-metal-catalyzed reactions (e.g., allylic amination) . Formyl Groups (): Reactive toward nucleophiles, useful in Schiff base formation .

Physicochemical Properties

  • Solubility: this compound’s allyl and ester groups reduce water solubility, favoring organic solvents like dichloromethane or THF. Pyrimidine derivatives () show higher solubility in polar solvents due to amino substituents . Thiazole and pyrrole derivatives () exhibit intermediate polarity, soluble in DMSO or ethanol .
  • Thermal Stability :

    • Pyridine and pyrimidine esters generally decompose above 200°C, while thiazoles and pyrroles may degrade at lower temperatures due to weaker aromatic stabilization .

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